Sorbitan monooleate
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h9-10,20-21,23-26,28H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23+,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGKJDSIEKMTRX-AAZCQSIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027397 | |
| Record name | Sorbitan, mono-(9Z)-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to amber liquid; [Merck Index] Clear deep brownish-yellow viscous liquid; [MSDSonline] | |
| Record name | Sorbitan monooleate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7190 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1338-43-8 | |
| Record name | Sorbitan monooleate [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001338438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sorbitan, mono-(9Z)-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SORBITAN MONOOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06XEA2VD56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Derivatization Methodologies
Esterification Reactions of Sorbitan (B8754009) with Oleic Acid
The direct esterification of sorbitol with oleic acid involves simultaneous intramolecular dehydration (cyclization) of sorbitol to form sorbitan and esterification of the hydroxyl groups with the fatty acid. researchgate.net
In a one-step synthesis, sorbitol, oleic acid, and a catalyst are reacted directly in a single process. globethesis.com This method combines the dehydration and esterification reactions. google.com The choice of catalyst is critical as it must effectively promote both reactions, influencing reaction time, temperature, and the final product's quality, including its color and the distribution of ester species. globethesis.comgoogle.com
Various catalysts have been studied for this process. For instance, a study using p-toluene sulfonic acid as a catalyst was conducted at 180°C. atamanchemicals.com Other research has identified zinc oxide (ZnO) as an effective catalyst, capable of producing a product with a high monooleate content. globethesis.com A patented technique utilizes a composite catalyst system of sodium hydroxide (B78521) and high-purity phosphite, which allows the etherification and esterification to occur simultaneously, significantly shortening the reaction time to between 8.5 and 9 hours. google.com This method is reported to yield a product with a lighter color and better flowability. google.com
The table below summarizes the influence of different catalyst systems in one-step synthesis.
| Catalyst System | Reaction Temperature | Reaction Time | Key Findings/Product Characteristics | Source |
|---|---|---|---|---|
| p-Toluene Sulfonic Acid (2.5% based on sorbitol) | 180°C | 7 hours | Standard laboratory-scale synthesis method. | atamanchemicals.comatamanchemicals.com |
| Zinc Oxide (ZnO) | Not specified | Not specified | Good catalyst, achieving a monooleate content of up to 84%. | globethesis.com |
| Sodium Hydroxide and High-Purity Phosphite (e.g., 0.3% NaOH, 0.2% H₃PO₃) | Final temperature of 210-220°C | 8.5 - 9 hours | Shortens reaction time, simplifies process, yields a light-colored product with good regularity and flowability. | google.com |
The two-step method is considered the most economical and feasible approach for producing high-quality this compound due to its milder reaction conditions and the generation of fewer impurities. btsjournals.com This process involves two distinct stages:
Dehydration (Etherification): Sorbitol is first dehydrated under the influence of an acid catalyst to form a mixture of its cyclic anhydrides, primarily sorbitans (like 1,4-sorbitan) and isosorbide (B1672297). btsjournals.comresearchgate.net
Esterification: The resulting sorbitan mixture is then esterified with oleic acid, typically using an alkaline catalyst, to produce this compound and other esters. researchgate.netiiis.org
This separation of steps allows for better control over the reaction and optimization of catalysts for each specific transformation. Acid catalysts, such as phosphoric acid or p-toluenesulfonic acid, are suitable for the dehydration step, while alkaline catalysts like sodium hydroxide are preferred for the esterification reaction. btsjournals.comiiis.org
Research has focused on optimizing these conditions. For the dehydration step, optimal conditions were found to be a reaction temperature of 150°C for 90 minutes with a 1.1% concentration of an acid catalyst (Z1), under nitrogen protection and a vacuum of at least 0.096 Mpa. btsjournals.com For the subsequent esterification, the reaction is typically carried out at a higher temperature, around 220°C, with an alkaline catalyst. researchgate.net
The table below outlines the optimized conditions for a two-step synthesis process.
| Reaction Stage | Catalyst | Temperature | Pressure/Atmosphere | Optimal Time | Yield/Key Outcome | Source |
|---|---|---|---|---|---|---|
| Dehydration of Sorbitol to Sorbitan | Phosphoric Acid | 180°C | Atmospheric | 195 min | Optimal dehydration achieved. | researchgate.netiiis.org |
| Dehydration of Sorbitol to 1,4-Sorbitan | Acid Catalyst | 160°C | 160 mmHg (vacuum) | Not specified | 90% yield of 1,4-sorbitan. | researchgate.netresearchgate.net |
| Esterification of Sorbitan with Stearic Acid | Sodium Hydroxide | 220°C | Atmospheric (Inert Gas) | 5 hours | Successful sorbitan stearate (B1226849) production. | researchgate.netiiis.org |
| Esterification of 1,4-Sorbitan with Stearic Acid | Not specified | 230°C | 60 mmHg (vacuum) | Not specified | 92% yield of nonionic sorbitan monostearate. | researchgate.netresearchgate.net |
The balance between the dehydration and esterification stages is paramount for controlling the final product's quality. globethesis.com The degree of sorbitol dehydration directly impacts the properties of the final this compound. If dehydration is insufficient, the subsequent esterification may be complete, but the product will have an unreasonably high hydroxyl value. btsjournals.com Conversely, excessive dehydration (too much water loss) can lead to an insufficient degree of esterification, resulting in a higher acid value. btsjournals.com Research suggests that the highest quality product is obtained when the total water loss from sorbitol is controlled to between 1.2 and 1.5 moles per mole of sorbitol. btsjournals.com Achieving a hydroxyl value of 1,300–1,400 mgKOH/g for the intermediate sorbitan ensures that the initial water loss is around one mole, setting the stage for a well-controlled esterification and a final product with the desired structural and quality indicators. btsjournals.com
Enzymatic Synthesis and Biocatalytic Approaches
Enzymatic synthesis represents a "green" alternative to traditional chemical methods for producing sorbitan esters. nih.gov This approach utilizes biocatalysts, typically lipases, to perform the esterification under much milder and more selective conditions. nih.govumich.edu The use of enzymes offers several advantages over chemical catalysis, including lower reaction temperatures (e.g., 60-80°C), which reduces energy costs and minimizes the formation of colored and odorous by-products. nih.gov This often simplifies downstream processing by eliminating the need for bleaching and deodorization steps. nih.gov
Lipases can be used in immobilized forms, which enhances their stability and allows for repeated use, improving the cost-effectiveness of the process. umich.edumdpi.com For example, lipase (B570770) from Aspergillus terreus has been shown to efficiently catalyze the regioselective esterification of sorbitol with stearic acid, achieving very high conversion rates (96%) in just 12 hours under optimized conditions. umich.edu While this specific example uses stearic acid, the principle is directly applicable to oleic acid. The efficiency of such biocatalytic systems is influenced by factors like temperature, water activity, and the choice of organic solvent. umich.edu
Structural Elucidation of Synthesized this compound Variants
This compound is not a single chemical entity but a complex mixture. The synthesis process yields various structural isomers and related compounds. nih.gov The initial dehydration of sorbitol can produce different cyclic ethers, such as 1,4-sorbitan, 1,5-sorbitan, and the di-anhydride 1,4,3,6-dianhydrosorbitol (isosorbide). btsjournals.com Subsequent esterification with oleic acid can occur at different hydroxyl positions on these rings, and can also result in mixtures of monoesters, diesters (sorbitan dioleate), and triesters. btsjournals.comatamanchemicals.com
Therefore, the final product is a composite of components like 1,4-sorbitan monooleate, isosorbide monooleate, sorbitan dioleate, and sorbitan trioleate. atamanchemicals.com The exact composition and distribution of these variants determine the physicochemical properties of the surfactant. researchgate.net The structural elucidation and characterization of these synthesized mixtures rely on various analytical techniques. Spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H NMR and ¹³C NMR) are essential for confirming the formation of ester bonds and identifying the structural components of the product mixture. researchgate.netumich.eduresearchgate.net Chromatographic techniques, like thin-layer chromatography with flame-ionization detection (TLC-FID), are used to monitor the reaction's progress and determine the composition of the final product. researchgate.net
Derivatization for Enhanced Functional Properties
The functional properties of this compound can be tailored for specific applications through chemical derivatization. A primary example of this is ethoxylation. In this process, this compound is reacted with ethylene (B1197577) oxide. This reaction adds poly(ethylene oxide) chains to the remaining free hydroxyl groups of the sorbitan ring.
The resulting products are known as polyoxyethylene this compound or Polysorbate 80. This derivatization significantly alters the surfactant's properties, most notably its Hydrophilic-Lipophilic Balance (HLB) value. This compound has a low HLB value (around 4.3), making it oil-soluble and suitable for water-in-oil (W/O) emulsions. wikipedia.orgbtsjournals.com In contrast, Polysorbate 80 is water-soluble and has a much higher HLB value, making it an effective emulsifier for oil-in-water (O/W) emulsions. wikipedia.org This ability to modify the structure allows for the creation of a wide range of emulsifiers with varying properties, enabling the stabilization of diverse emulsion systems. wikipedia.org
Interfacial and Colloidal Science of Sorbitan Monooleate
Surface Activity and Interfacial Tension Phenomena
Sorbitan (B8754009) Monooleate, known commercially as Span® 80, is widely utilized for its ability to modify the properties of interfaces between two immiscible phases, such as oil and water. wikipedia.org Its surface-active nature stems from its amphiphilic molecular structure, which consists of a hydrophilic sorbitan head group and a hydrophobic oleic acid tail. wikipedia.org This structure allows it to position itself at liquid-liquid interfaces, reducing the interfacial tension and stabilizing emulsions. wikipedia.org
Adsorption Kinetics and Thermodynamics at Liquid-Liquid Interfaces
The process by which Sorbitan Monooleate (SMO) molecules move from the bulk solution to an interface is governed by specific kinetic and thermodynamic principles. As a non-ionic surfactant, its adsorption is typically considered a diffusion-limited process, where the rate of adsorption is controlled by the diffusion of monomers to the subsurface layer. researchgate.nettau.ac.il The adsorption kinetics can exhibit complex behavior that may not be fully described by conventional models, sometimes requiring higher-order kinetic equations for an accurate representation. researchgate.net
The thermodynamics of adsorption for this compound at a liquid-liquid interface indicates a spontaneous process. researchgate.net The standard free energy of adsorption (ΔG°ad) can be calculated from interfacial tension measurements. nih.gov Studies have shown that for this compound, the ΔG°ad value is slightly more negative compared to some other sorbitan esters, indicating a strong tendency to adsorb at the interface. nih.govresearchgate.net Thermodynamic analysis, including the calculation of changes in enthalpy (ΔH°) and entropy (ΔS°), confirms that the adsorption is a spontaneous and endothermic process. researchgate.net The driving forces for this adsorption are primarily the hydrophobic interactions between the surfactant's tail and the oil phase and the associated free energy of adsorption. acs.org
The dynamic adsorption can be estimated using the Gibbs isotherm and the Langmuir-Szyszkowski equation, which relate the surface pressure to the bulk concentration of the surfactant. researchgate.net
Monolayer Formation and Structural Characteristics at Interfaces
At an interface, this compound molecules arrange themselves to form a monolayer, which acts as a protective barrier around droplets in an emulsion, preventing their coalescence. wikipedia.org Molecular dynamics simulations have shown that at a solid-water interface, this compound molecules form distinct molecular layers that are parallel to the surface. researchgate.netsmf.mx In these arrangements, the hydrophobic hydrocarbon chains attach to the non-aqueous or solid phase, while the hydrophilic head groups orient towards the aqueous phase. researchgate.net
This compound is noted for having a larger molecular area at the interface compared to other sorbitan esters like sorbitan palmitate and stearate (B1226849). nih.govresearchgate.net This larger area is attributed to the unsaturated oleic acid tail. The structure of the adsorbed monolayer is not always simple; non-ionic surfactants can undergo reorientation at the interface. mdpi.com They may initially adsorb in a state with a larger molecular area and then transition to a more compact state with a smaller surface area as the surface coverage increases. mdpi.com
Influence of Subphase Composition on Interfacial Behavior
The composition of the bulk phases, particularly the oil phase (subphase), significantly impacts the interfacial behavior of this compound. researchgate.netacs.org Research demonstrates a clear relationship between the nature of the oil phase and the surfactant's properties. nih.gov
When the chain length of straight-chained hydrocarbons used as the oil phase is increased, several changes occur:
The interfacial tension at the critical micelle concentration (γcmc) increases. nih.govresearchgate.net
The critical micelle concentration (CMC) value also increases. nih.govresearchgate.net
The surface pressure at the CMC (πcmc) decreases. nih.govresearchgate.net
The area occupied by each molecule (Acmc) at the interface decreases. nih.govresearchgate.net
The standard free energies of both adsorption (ΔG°ad) and micellization (ΔG°mic) become less negative, indicating the processes become less spontaneous. nih.govresearchgate.net
Furthermore, the pH of the aqueous phase can influence the surfactant's performance in specific applications. For instance, in the adsorption of iron (III) ions by Sorbitan Oleate (B1233923), an optimum pH of 4 was identified for the process. researchgate.net Generally, factors such as ionic strength and temperature of the solution can also alter the interfacial behavior. alfa-chemistry.com
Micellization and Aggregate Formation in Solution
Above a certain concentration in a solution, surfactant monomers self-assemble into organized aggregates called micelles. wikipedia.org This phenomenon is a key aspect of the colloidal science of this compound.
Critical Micelle Concentration (CMC) Determination
The Critical Micelle Concentration (CMC) is the minimum concentration at which surfactant molecules begin to form micelles. nih.gov Below the CMC, surfactants exist mainly as individual molecules, while above it, they form aggregates. alfa-chemistry.com The CMC is a fundamental parameter that indicates the surfactant's efficiency.
The CMC of this compound can be determined by observing the abrupt changes in the physical properties of the solution as the surfactant concentration is varied. nih.gov A common method is tensiometry, where the CMC is identified as the point of a sharp break in the plot of surface tension versus the logarithm of the surfactant concentration. bohrium.com
The CMC value is influenced by the solvent system. Studies have determined the CMC of this compound in various nonaqueous solvents and oil mixtures. osti.gov For example, it was found to have a higher CMC value compared to saturated sorbitan esters like sorbitan monopalmitate and monostearate, a difference attributed to the unsaturation in its hydrophobic tail. nih.govresearchgate.net
Table 1: Interfacial Properties of this compound in Different Oil Phases This table is generated based on trends described in the referenced literature. Exact values can vary based on specific experimental conditions.
| Oil Phase (Increasing Hydrocarbon Chain Length) | CMC Value | Interfacial Tension at CMC (γcmc) | Area per Molecule (Acmc) | ΔG°mic | Reference |
|---|---|---|---|---|---|
| Pentane (C5) | Lower | Lower | Higher | More Negative | nih.govresearchgate.net |
| Heptane (C7) | ↓ | ↓ | ↑ | ↑ | nih.govresearchgate.net |
| Dodecane (C12) | Higher | Higher | Lower | Less Negative | nih.govresearchgate.net |
Thermodynamics of Micellization
The formation of micelles is a thermodynamically driven process. scielo.br The spontaneity of micellization is described by the standard Gibbs free energy of micellization (ΔG°mic). wikipedia.org A negative ΔG°mic value indicates that micelle formation is spontaneous.
For non-ionic surfactants like this compound, the process is largely entropy-driven. scispace.com This is due to the hydrophobic effect; the transfer of the hydrophobic tails from the structured water environment into the core of the micelle leads to a significant increase in the entropy of the system, which is the main driving force for aggregation. wikipedia.orgscispace.com
The ΔG°mic can be calculated from the CMC value. researchgate.net As observed in studies with varying oil phases, the ΔG°mic for this compound becomes less negative as the hydrocarbon chain length of the oil increases, signifying that micellization becomes less spontaneous in more nonpolar environments. nih.govresearchgate.net The enthalpy (ΔH°m) and entropy (ΔS°m) of micellization can be determined by studying the effect of temperature on the CMC. bohrium.com For non-ionic surfactants, ΔG°m generally decreases as temperature increases. scispace.com
Mixed Micellar Systems and Interaction Parameters
The combination of this compound with other surfactants to form mixed micelles is a common strategy to fine-tune the properties of colloidal systems for specific applications. The behavior of these mixed systems can be understood through interaction parameters, which quantify the synergistic or antagonistic interactions between the constituent surfactants.
According to the regular solution theory proposed by Rubingh, a key parameter, β, is used to describe the interactions between two different surfactants in a mixed micelle. nih.govmdpi.com A negative β value indicates synergism, meaning the mixture forms micelles more readily (at a lower total concentration) than the individual surfactants, suggesting attractive interactions between the surfactant molecules in the micelle. nih.gov Conversely, a positive β value signifies antagonism or repulsive interactions, while a value of zero suggests ideal mixing. mdpi.com
Research on mixed systems containing this compound (Span 80) and its ethoxylated derivative, Polysorbate 80 (Tween 80), reveals significant molecular interactions. Molecular dynamics simulations of Span 80/Tween 80 reverse micelles in a water-in-n-decane microemulsion show that the surfactants' relative content influences the shape of the micelles. acs.org In these systems, the more hydrophilic Tween 80 molecules tend to penetrate the aqueous core of the reverse micelle, while the more lipophilic Span 80 molecules are predominantly located at the water-oil interface. acs.org The formation and stability of these mixed micelles are significantly influenced by hydrogen bonds formed between the surfactant molecules at the interface. acs.org
Table 1: Research Findings on Mixed Micellar Systems Involving Sorbitan Esters
| Surfactant System | Key Findings | Reference |
|---|---|---|
| This compound (Span 80) / Polysorbate 80 (Tween 80) | Span 80 is located on the surface of reverse micelles, while Tween 80 penetrates the water core. Hydrogen bonding between surfactants is crucial for micelle formation. | acs.org |
| This compound (Span 80) / Polysorbate 80 (Tween 80) | The ratio of Span 80 is critical for the resulting micelle size in drug delivery systems. | mdpi.com |
| Sodium Deoxycholate (NaDC) / Polysorbate 80 (Tween 80) | The interaction parameter indicates an overall attractive force (synergism) in the mixed state. | nih.gov |
| This compound (Span 80) / Polysorbate 80 (Tween 80) | Mixtures form expanded mixed monolayer films, exhibiting significant repulsive non-ideality at the air-water interface. | researchgate.net |
Hydrophilic-Lipophilic Balance (HLB) Concept in System Design
The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale developed to systematize the selection of surfactants. The HLB value of a surfactant is an indicator of the relative strength of its hydrophilic (water-loving) and lipophilic (oil-loving) moieties. This compound has a low HLB value of 4.3, which designates it as a lipophilic surfactant, making it soluble in oil and suitable for forming water-in-oil (W/O) emulsions. wikipedia.orgcnchemsino.comtripod.com
The HLB value is not merely an abstract number but correlates strongly with the physical behavior of the surfactant at interfaces and in bulk solution. Studies investigating the relationship between the HLB values of sorbitan esters and their monolayer properties at the air-water interface have revealed significant correlations. mdpi.comnih.govresearchgate.net
For mixtures of this compound (HLB 4.3) and Sorbitan Sesquioleate (HLB 3.7), a strong relationship was found between the calculated HLB of the mixture and parameters derived from their surface pressure-area (π-A) Langmuir isotherms. mdpi.comresearchgate.net Specifically, the ratio of the slopes of the isotherm in different compression stages showed a linear relationship with the HLB value, yielding a high coefficient of determination (R²) of 0.95. mdpi.comnih.gov This indicates that the way the monolayer responds to compression is directly linked to the hydrophilic-lipophilic balance of the surfactant mixture. Such findings allow for the experimental estimation of the HLB value for surfactant mixtures by analyzing their π-A isotherms. mdpi.com The interfacial tension at the critical micelle concentration (cmc) is another property influenced by the surfactant's nature, which is encapsulated by the HLB value. researchgate.net
Table 2: Correlation of HLB with Langmuir Isotherm Parameters for Sorbitan Ester Mixtures
| Surfactant System | Correlated Parameter | Coefficient of Determination (R²) | Reference |
|---|---|---|---|
| This compound / Sorbitan Sesquioleate | Ratio of isotherm slope (a1:a2) vs. HLB | 0.95 | mdpi.comnih.govresearchgate.net |
| This compound / Sorbitan Sesquioleate | Ratio of isotherm y-intercept (b1:b2) vs. HLB | 0.71 | mdpi.comnih.gov |
The most practical application of the HLB concept is in the formulation of emulsions. The "required HLB" of an oil or oil blend is the HLB value of the surfactant system that will provide the most stable emulsion. Given its low HLB of 4.3, this compound is primarily used as a water-in-oil (W/O) emulsifier. wikipedia.orgcnchemsino.com
However, its utility extends to oil-in-water (O/W) emulsions when used in combination with a high-HLB surfactant, such as Polysorbate 80 (HLB 15.0). wikipedia.orgscribd.com By blending the two, an effective HLB can be achieved that matches the required HLB of the oil phase, allowing for the stabilization of O/W emulsions. wikipedia.orgscribd.com For example, to emulsify an oil with a required HLB of 10.5, a specific ratio of this compound and Polysorbate 80 would be calculated to achieve this target value. scribd.com
While the HLB system is a powerful predictive tool, research shows that emulsion stability is more complex. Studies have demonstrated that simply matching the required HLB does not guarantee a stable emulsion. The specific chemical structures of the emulsifiers in the blend are also critically important. nih.gov In one study comparing emulsifier pairs, a blend of Sorbitan Monostearate (HLB 4.7) and Polysorbate 80 produced stable O/W emulsions with several natural oils (required HLB of 7), whereas a blend of this compound (HLB 4.3) and Polysorbate 80 failed to do so, despite being formulated to the same target HLB. nih.gov This highlights that factors like the geometry of the surfactant molecules, the packing at the interface, and the physical nature of the interfacial film (e.g., solid vs. liquid) play a crucial role in stability. nih.gov Furthermore, some research indicates that optimal stability is not always achieved at the theoretically predicted HLB. One study found that for a particular O/W emulsion system, maximum stability was achieved at an HLB of 8.0, which was more stable than emulsions formulated at HLB 6.0 or 10.0. researchgate.net
Adsorption Mechanisms at Solid-Liquid Interfaces
The functionality of this compound in various applications, such as pigment dispersion or lubrication, depends on its ability to adsorb onto solid surfaces from a liquid phase. The mechanism of this adsorption is governed by the interactions between the surfactant's functional groups and the solid surface.
Titanium dioxide (TiO₂) is a common metal oxide whose surface chemistry is well-studied. The surface of TiO₂ in the presence of even trace amounts of water is typically terminated by hydroxyl (-OH) groups. researchgate.net These surface hydroxyls, along with coordinatively unsaturated titanium atoms (Lewis acid sites), provide active sites for the adsorption of polar molecules. rsc.org
While direct studies on this compound adsorption on TiO₂ are not prevalent, the interaction can be inferred from the behavior of molecules with similar functional groups, such as alcohols and esters. rsc.org The this compound molecule possesses several hydroxyl groups on its sorbitan head and an ester linkage. The primary interaction mechanism with a metal oxide surface like TiO₂ is expected to be hydrogen bonding between the surfactant's hydroxyl groups and the oxygen atoms of the TiO₂ surface or the surface hydroxyls. acs.org Additionally, the lone pair of electrons on the carbonyl oxygen of the ester group can interact with the Lewis acid sites (exposed Ti⁴⁺ ions) on the TiO₂ surface. rsc.org The nature of the TiO₂ crystal phase (anatase or rutile) can also influence adsorption, as they present different surface energies and densities of active sites. researchgate.net
The amphiphilic nature of this compound dictates its orientation upon adsorption at a solid-liquid interface. When adsorbing from a non-polar solvent onto a polar surface like TiO₂, the hydrophilic sorbitan headgroup acts as the anchor. It orients itself towards the polar oxide surface to maximize the favorable interactions (e.g., hydrogen bonding) described above. researchgate.net Consequently, the long, non-polar oleate tail orients away from the surface, extending into the bulk liquid phase.
This adsorbed layer modifies the surface properties, changing it from hydrophilic to hydrophobic. The effectiveness of this modification depends on the surface coverage and the packing density of the adsorbed molecules. Surface coverage is influenced by the surfactant concentration in the bulk liquid, the solvent, temperature, and the strength of the surfactant-surface interaction. At low concentrations, molecules may lie flat or in a disordered state. As concentration increases, a more ordered, vertically-oriented monolayer can form, with the hydrocarbon tails creating a dense, lubricating, or dispersing layer. researchgate.net In systems like organic friction modifiers, which are structurally similar to this compound, this self-assembled layer acts as a boundary film that can prevent direct solid-solid contact. researchgate.net
Table of Compound Names
| Name Mentioned in Article | Chemical Name/Description |
| This compound | (2R)-2-[(2R,3R,4S)-3,4-Dihydroxyoxolan-2-yl]-2-hydroxyethyl (9Z)-octadec-9-enoate; Also known as Span 80 |
| Polysorbate 80 | Polyoxyethylene (20) this compound; Also known as Tween 80 |
| Sorbitan Sesquioleate | A mixture of mono- and diesters of oleic acid with sorbitol and its anhydrides |
| Sorbitan Monostearate | Ester of sorbitan and stearic acid; Also known as Span 60 |
| Sodium Deoxycholate | A bile salt, an ionic steroid surfactant |
| Titanium Dioxide | TiO₂; A metal oxide existing in crystal forms such as anatase and rutile |
| Brij 30 | Polyoxyethylene (4) lauryl ether |
| Polysorbate 20 | Polyoxyethylene (20) sorbitan monolaurate; Also known as Tween 20 |
| Valsartan | An angiotensin II receptor blocker medication |
Emulsion and Dispersion Stabilization Mechanisms
Fundamental Principles of Emulsification
Emulsification is the process of dispersing one liquid in a second, immiscible liquid. Sorbitan (B8754009) Monooleate plays a critical role by positioning itself at the oil-water interface, reducing the interfacial tension that naturally exists between the two phases. wikipedia.orgcnchemsino.com This reduction in tension lowers the energy required to form the emulsion and helps prevent the droplets of the dispersed phase from coalescing and separating. wikipedia.org
Role in Water-in-Oil (W/O) Emulsion Formation
Sorbitan Monooleate is particularly effective in the formation of stable water-in-oil (W/O) emulsions. wikipedia.org This is attributed to its low Hydrophilic-Lipophilic Balance (HLB) value, which is typically around 4.3. wikipedia.orgcnchemsino.combtsjournals.com An HLB value in this range indicates a greater affinity for the oil phase (lipophilicity). As a result, the surfactant preferentially dissolves in the continuous oil phase and wraps around the dispersed water droplets, with its lipophilic tail oriented into the oil and its hydrophilic head facing the water droplet. wikipedia.org This creates a stable barrier that prevents the water droplets from merging, thus maintaining the integrity of the W/O emulsion. wikipedia.orgbtsjournals.com It is widely used as a W/O emulsifier in various applications, including cosmetics, pharmaceuticals, and explosives. btsjournals.comatamanchemicals.com Studies have also investigated its use in creating W/O organogels, where a hot W/O emulsion stabilized by a related compound, sorbitan monostearate, sets into a gel upon cooling. nih.gov
Role in Oil-in-Water (O/W) Emulsion Formation
While its low HLB value makes it ideal for W/O systems, this compound also contributes to the formation and stability of oil-in-water (O/W) emulsions, though typically not alone. wikipedia.orgcnchemsino.com In O/W emulsions, it is almost always used in combination with a high-HLB surfactant, such as a polysorbate (e.g., Polysorbate 80 or Tween 80). wikipedia.orggoogle.com This combination allows formulators to achieve a specific required HLB for the oil phase, enabling the emulsification of a wide range of oils and waxes. wikipedia.org The blend of a low-HLB surfactant like this compound and a high-HLB surfactant creates a more complex and stable interfacial film around the oil droplets, preventing coalescence and enhancing long-term stability. matangiindustries.comresearchgate.net This synergistic effect is due to the efficient packing of the different surfactant molecules at the interface. researchgate.net
Mechanisms of Interfacial Film Formation and Stabilization
The primary mechanism by which this compound stabilizes emulsions is through the formation of a protective film at the oil-water interface. wikipedia.orgmatangiindustries.com This process involves several key actions:
Reduction of Interfacial Tension : The surfactant molecules adsorb at the interface, lowering the energy barrier between the oil and water phases, which facilitates droplet formation. wikipedia.orgcnchemsino.com
Formation of a Steric Barrier : As a nonionic surfactant, this compound forms a physical, protective layer around the dispersed droplets. wikipedia.org This steric hindrance prevents the droplets from getting close enough to each other to coalesce and merge.
Increased Viscosity : At higher concentrations, this compound can increase the viscosity of the continuous phase, which further enhances stability by slowing down the movement and sedimentation or creaming of the dispersed droplets. wikipedia.org
Research into the viscoelastic properties of interfacial films has shown that the strength and elasticity of the film are crucial for emulsion stability. nih.gov The interaction between surfactant molecules at the interface, such as hydrogen bonding, can significantly influence the stability of the resulting foam or emulsion. acs.org
Advanced Emulsion Systems
This compound's utility extends to more complex and specialized emulsion systems, where precise control over droplet size and stability is paramount.
Stabilization of Nanoemulsions
Nanoemulsions are emulsions with extremely small droplet sizes, typically in the range of 20-200 nanometers. This compound is used in the preparation of both O/W and W/O nanoemulsions. mdpi.com These systems offer advantages such as high stability and a large surface area. mdpi.com In the formation of O/W nanoemulsions, this compound is often paired with a high-HLB surfactant like Polysorbate 80 or polyoxyethylene sorbitan monopalmitate (Tween 40). aip.orgnih.gov The combination of these surfactants, along with high-energy homogenization methods like sonication, can produce stable nanoemulsions with small droplet sizes. mdpi.comaip.org
One study focused on creating a palm oil-in-water nanoemulsion stabilized by this compound (Span 80) and polyoxyethylene sorbitan monopalmitate (Tween 40). aip.orgaip.org The research optimized various parameters to achieve a stable formulation.
| Parameter | Optimized Value |
|---|---|
| Surfactant Concentration | 5 mL |
| Sonication Time | 15 min |
| Sonication Power | 100 W |
| Resulting Droplet Size | 320.2 nm |
| Zeta Potential | -20.6 mV |
Formation and Stability of Multiple Emulsions (W/O/W)
Multiple emulsions are complex systems where a primary emulsion is dispersed within another liquid phase. A water-in-oil-in-water (W/O/W) emulsion consists of water droplets dispersed in larger oil droplets, which are then dispersed in a continuous water phase. ijfmr.com These systems require at least two emulsifiers: a lipophilic (low-HLB) one to stabilize the inner W/O emulsion and a hydrophilic (high-HLB) one to stabilize the outer O/W emulsion. chemistryjournal.in
This compound, with its low HLB, is an ideal choice for the primary lipophilic emulsifier responsible for forming and stabilizing the internal water-in-oil interface. chemistryjournal.inresearchgate.net The stability of the entire W/O/W system is delicate and depends on factors such as the concentration of both surfactants, the viscosity of the oil phase (the membrane), and the osmotic pressure difference between the inner and outer aqueous phases. ijfmr.comnih.gov The oil layer stabilized by this compound acts as a semi-permeable membrane, and maintaining its integrity is key to preventing the premature release of the internal water phase. ijfmr.com
| Component | Surfactant Type | Example | Function | Typical HLB Range |
|---|---|---|---|---|
| Internal W/O Emulsion | Lipophilic | This compound | Stabilizes the interface between the internal water droplets and the oil phase. | 2-7 ijfmr.com |
| External O/W Emulsion | Hydrophilic | Polysorbate 80 | Stabilizes the interface between the oil droplets and the external continuous water phase. | 6-16 ijfmr.com |
Pickering Emulsions and Particle-Stabilized Systems
This compound, a non-ionic surfactant, plays a significant role in the formulation and stabilization of Pickering emulsions. These emulsions are stabilized by solid particles that adsorb to the oil-water interface, creating a physical barrier against coalescence. While seemingly counterintuitive to use a surfactant in a particle-stabilized system, this compound can act as a modifier for the solid particles, enhancing their ability to stabilize the emulsion.
In systems utilizing hydroxyapatite (B223615) (HAp) nanoparticles as the solid emulsifier, this compound (also known as Span 80) can be used to adjust the properties of the emulsion. nih.gov Research has shown that in Pickering emulsions prepared with HAp nanoparticles, the addition of this compound can influence the type and stability of the emulsion. rsc.org The surfactant molecules can interact with the HAp particles, modifying their wettability and promoting their adsorption at the oil-water interface. nih.gov This interaction is crucial for creating stable Pickering emulsions, which have advantages such as high resistance to changes in pH, ionic strength, and temperature. nih.gov For instance, porous scaffolds made from materials like HAp/PLLA (poly(L-lactic acid)) have been fabricated using water-in-oil (W/O) Pickering emulsions where the HAp nanoparticles were modified. nih.gov
Factors Influencing Emulsion Stability
Concentration Effects and Phase Inversion
The concentration of this compound is a critical factor that dictates the stability and even the type of emulsion formed. As a lipophilic surfactant with a low Hydrophile-Lipophile Balance (HLB) value of 4.3, it preferentially stabilizes water-in-oil (W/O) emulsions. wikipedia.orghuanachemical.com At high concentrations, this compound can increase the viscosity of the emulsion's continuous phase, which impedes the movement of dispersed droplets and thereby enhances stability. wikipedia.org
A significant phenomenon influenced by this compound concentration is phase inversion. This is the process where an oil-in-water (O/W) emulsion inverts to a W/O emulsion, or vice versa. researchgate.net Studies involving hydroxyapatite nanoparticles and this compound as co-emulsifiers have demonstrated that an increase in the concentration of this compound can trigger a phase inversion from an O/W to a W/O emulsion. nih.govrsc.org This transition is attributed to the formation of hydrogen bonds between the this compound and the hydroxyapatite particles. nih.gov In one study, as the this compound concentration was increased from 0 to 20 mM, this phase inversion was clearly observed. nih.gov
The table below summarizes the effect of this compound (Span 80) concentration on emulsion type in a system stabilized by hydroxyapatite nanoparticles.
| This compound (Span 80) Concentration (mM) | Resulting Emulsion Type |
|---|---|
| 0 | Oil-in-Water (O/W) |
| Up to 20 | Water-in-Oil (W/O) |
Impact of Mechanical Stress and Shear Forces
Research on the preparation of polyblend microspheres using an emulsification-solvent evaporation method showed that the particle size of the microspheres decreased as the stirring speed of the emulsion formation increased. researchgate.net For example, increasing the stirring speed from 600 to 900 rpm resulted in a reduction in the average microsphere size. researchgate.net This is because higher shear forces can more effectively break down larger droplets into smaller ones. researchgate.net However, the stability of emulsions under shear is complex. While high shear can create smaller droplets, it can also lead to droplet breakup and coalescence if the interfacial film is not robust enough. researchgate.netijirss.com The stability against shear can be defined by the characteristic time of the drop size decrease during the emulsification process. aip.org
The following table illustrates the effect of emulsion stirring speed on the average size of microspheres stabilized with this compound.
| Emulsion Stirring Speed (rpm) | Average Microsphere Size (µm) |
|---|---|
| 600 | 1.121 |
| 900 | 0.839 |
Data derived from a study on polyblend microspheres. researchgate.net
Coalescence Prevention and Droplet Size Distribution Control
A primary function of this compound in emulsions is to prevent coalescence, the process where dispersed droplets merge to form larger ones, ultimately leading to phase separation. wikipedia.org It achieves this by adsorbing at the oil-water interface and forming a protective steric barrier around the droplets. wikipedia.orgijirss.com This interfacial film acts as a physical hindrance, preventing droplets from coming into close contact and fusing. ijirss.com This stabilization mechanism is particularly important for W/O emulsions, where electrostatic repulsion is generally not a significant stabilizing factor. ijirss.com
This compound also plays a crucial role in controlling the droplet size distribution of an emulsion. The concentration of the surfactant and the mechanical energy input are key variables. researchgate.net In a study preparing polylactic acid (PLA) and polycaprolactone (B3415563) (PCL) microspheres, it was found that the particle size of the microspheres decreased with an increasing volume of this compound. researchgate.net This is because a higher surfactant concentration allows for the stabilization of a larger interfacial area, thus favoring the formation of smaller droplets. The resulting microspheres ranged in size from 0.4 µm to 10 µm. researchgate.net The combination of this compound with other surfactants can also be used to finely tune the droplet size. nih.gov
Synergistic Effects with Co-surfactants and Polymeric Stabilizers
The performance of this compound as an emulsifier is often enhanced when used in combination with other surfactants (co-surfactants) or polymeric stabilizers. wikipedia.org This synergistic approach allows for the creation of more robust and stable emulsions by optimizing the properties of the interfacial film.
A common and effective combination is this compound (Span 80), a low HLB emulsifier, with an ethoxylated sorbitan ester like Polysorbate 80 (Tween 80), which has a high HLB value. wikipedia.orgnih.gov This pairing allows for the formulation of emulsifying systems with a wide range of HLB values, making them suitable for emulsifying various oils and waxes in both O/W and W/O systems. wikipedia.orgnih.gov For instance, a study on flushing tetrachloroethylene (B127269) (PCE) found that a co-surfactant solution of Tween 80 and Span 80 (in a 4:1 ratio) was significantly more effective than Tween 80 alone, increasing PCE recovery by a notable margin. nih.gov The combination formed more hydrophobic micelles, enhancing the solubilization of the PCE. nih.gov
In another study, a surfactant mixture of 4 wt% this compound and 1 wt% ethoxylated sorbitan trioleate (Tween 85) was used to achieve excellent stability for aqueous droplets. acs.org Similarly, the addition of octanol (B41247) as a co-surfactant to this compound in biodiesel was shown to reduce the agglomeration of saturated monoglycerides (B3428702), improving the fuel's properties at cold temperatures and significantly reducing the particle diameter of the precipitates. researchgate.net Polymeric stabilizers, such as poly(L-lactic acid) (PLLA), can also work in conjunction with this compound and particle stabilizers like hydroxyapatite to influence emulsion properties and stability. rsc.org
The table below presents findings on the synergistic effect of this compound (SMO) and a co-surfactant on the particle size of monoglycerides (MG) in biodiesel.
| System | MG Particle Diameter Range (µm) |
|---|---|
| Biodiesel without additives | 8.18 - 68.30 |
| Biodiesel with SMO and Octanol | 0.29 - 8.88 |
Data from a study on improving biodiesel flow properties. researchgate.net
Rheological Properties of this compound-Containing Systems
The inclusion of this compound in formulations such as emulsions and gels imparts specific rheological characteristics that are crucial for their stability, performance, and sensory attributes.
Studies on oleogels, which are structured oil systems, have shown that the type and concentration of the organogelator, such as sorbitan esters, and the vegetable oil used significantly affect their viscoelastic properties. For instance, oleogels formulated with low-viscosity oils tend to exhibit higher values of linear viscoelastic functions. csic.es The cooling rate during the gelation process also plays a role in the final rheological behavior of these systems. csic.es In some topical formulations, the inclusion of sorbitan esters leads to a gel-like, viscoelastic behavior. nih.gov
Table 1: Factors Influencing Elasticity in Sorbitan Ester-Containing Creams
| Factor | Influence on Elasticity |
|---|---|
| Double-Bonded Surfactant Structure | Decreases Elasticity nih.gov |
| Lengthening Surfactant Alkyl Chain | Increases Elasticity nih.gov |
| Lengthening Oil Fatty Acid Chain | Increases Elasticity nih.gov |
| Increased Surfactant Amount | Increases Elasticity nih.gov |
Formulations containing this compound often exhibit non-Newtonian, shear-thinning behavior. researchgate.netwikipedia.org This means their viscosity decreases as the shear rate increases. wikipedia.org This property is particularly important for topical applications, where the product should be easily spreadable during application (high shear) but remain viscous enough not to flow from the application site at rest (low shear).
The shear-thinning nature is a common characteristic of many gel-based suspension mediums and emulsions. crimsonpublishers.comresearchgate.net In polymer systems, this behavior is often attributed to the disentanglement of polymer chains during flow. wikipedia.org When a shear force is applied, the randomly oriented and entangled polymer chains begin to align in the direction of the shear, leading to reduced interaction and a decrease in viscosity. wikipedia.org
This compound can significantly influence the mechanical properties and stability of formulations. In topical creams, the choice of emulsifier, including sorbitan esters, affects the stiffness of the gel network. nih.gov For example, a formulation with a single emulsifier that is solid at room temperature can form a stiffer gel network compared to a mixture with a liquid emulsifier. researchgate.net
Role in Crystallization Control and Morphology Modification
This compound is utilized to control the crystallization of lipids, which is critical in the food and pharmaceutical industries to ensure product quality, stability, and texture.
In lipid systems like cocoa butter, this compound acts as a crystallization modifier. Unlike its solid-state counterparts (e.g., sorbitan monostearate), which can accelerate the initial stages of cocoa butter solidification, liquid-state surfactants like this compound tend to suppress crystallization at all stages. nih.govresearchgate.net Its effect is comparable to that of canola oil in this regard. nih.govresearchgate.net
Differential scanning calorimetry (DSC) studies have shown that oleic acid-based surfactants have little influence on the high-melting fraction of cocoa butter. nih.govresearchgate.net Furthermore, this compound has been observed to have no notable effect on the crystal size of cocoa butter. nih.govresearchgate.net The impact of sorbitan esters on cocoa butter crystallization kinetics is dependent on both the surfactant's structure and its concentration. nih.govresearchgate.net
Table 2: Effect of Sorbitan Esters on Cocoa Butter Crystallization
| Surfactant Type | Effect on Early-Stage Solidification | Effect on Later Growth | Impact on Crystal Size |
|---|---|---|---|
| Solid-State (e.g., Sorbitan Monostearate) | Accelerates nih.govresearchgate.net | Suppresses nih.govresearchgate.net | Reduces nih.govresearchgate.net |
| Liquid-State (e.g., this compound) | Suppresses nih.govresearchgate.net | Suppresses nih.govresearchgate.net | No notable effect nih.govresearchgate.net |
The mechanism by which sorbitan esters modify crystal formation involves influencing both nucleation and crystal growth. nih.gov Emulsifiers like this compound can affect the polymorphism of fats by altering the crystal structures during crystallization or by hindering polymorphic transitions. nih.gov
In the formation of a fat crystal network, triacylglycerol molecules self-assemble into lamellae, which then stack to form crystalline nanoplatelets. These nanoplatelets aggregate to create the larger microstructure. mdpi.com Additives such as sorbitan esters can act as nucleation seeds or retard polymorphic transitions, thereby steering the functionality and stability of the fat. nih.govmdpi.com The presence of these emulsifiers can lead to the formation of a dense crystal network. nih.gov For example, in sunflower-wax-based oleogels, sorbitan monostearate can co-crystallize with wax molecules, enhancing crystal growth and increasing the density and size of the wax crystals. mdpi.com This ability to modify the crystal network is crucial for developing the desired texture and stability in various lipid-based products. nih.gov
Analytical and Characterization Methodologies for Sorbitan Monooleate
Chromatographic Techniques
Chromatography is a fundamental tool for separating the various components within a Sorbitan (B8754009) Monooleate sample. Different chromatographic methods offer specific advantages for analyzing its complex composition.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Sorbitan Monooleate. An improved and straightforward reversed-phase HPLC (RP-HPLC) method utilizing a C18 column can be employed for the rapid separation of sorbitan ester surfactants. researchgate.net This method allows for the quantitative determination of the distribution of sorbitan mono-, di-, tri-, and tetraester fractions. researchgate.net The separation is typically achieved isocratically, and the accuracy of the calculated distribution values is dependent on the mobile phase composition. researchgate.net For detection, a Charged Aerosol Detector (CAD) is effective, as many components of this compound lack a UV chromophore. thermofisher.com
Qualitative and quantitative analysis of the products can also be performed using HPLC with a UV detector at a wavelength of 220 nm. btsjournals.com
Table 1: Typical HPLC Conditions for this compound Analysis
| Parameter | Condition | Source |
| Column | C18 (Reversed-Phase) | researchgate.net |
| Mobile Phase | Methanol/Water (90:10, v/v) | btsjournals.com |
| Flow Rate | 1.0 mL/min | researchgate.netbtsjournals.com |
| Detector | Charged Aerosol Detector (CAD); UV (220 nm) | thermofisher.combtsjournals.com |
| Temperature | 40°C | btsjournals.com |
Gas Chromatography (GC), particularly high-temperature GC (HT-GC), is a precise method for characterizing this compound. worktribe.com This technique is effective for separating and identifying the different mono-ester species, and distinguishing them from the di- and tri-esters. worktribe.com To improve the separation of sorbitan fatty acid esters, a silylation method can be employed. researchgate.net The analysis is often performed using a fused silica (B1680970) capillary column with a phenylmethylsilicone phase. researchgate.net HT-GC with an on-column injection has been shown to elute more ester species for longer-chain fatty acid esters compared to splitless injection. worktribe.com The method has been validated for this compound, demonstrating its precision for characterizing mono-esters. worktribe.com
Table 2: Typical GC Parameters for this compound Ester Analysis
| Parameter | Condition | Source |
| Technique | High-Temperature Gas Chromatography (HT-GC) | worktribe.com |
| Injection | Splitless or On-column | worktribe.com |
| Column | Fused silica capillary column (e.g., 5% phenylmethylsilicone phase) | researchgate.net |
| Derivatization | Silylation (as trimethylsilyl (B98337) ethers) for improved separation | researchgate.net |
| Final Oven Temp. | Up to 380°C | worktribe.com |
| Detector | Flame Ionization Detector (FID) | researchgate.net |
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight distribution of a polymer like this compound. jordilabs.comresearchgate.net This technique separates molecules based on their effective size in solution, allowing for the determination of number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). researchgate.net For the analysis of this compound, a GPC method following a proposed USP monograph uses an Arc HPLC System with a Refractive Index (RI) detector. waters.com The separation is performed isocratically using Tetrahydrofuran (THF) as the mobile phase. waters.com The system often employs multiple columns connected in series to achieve the desired molecular weight separation range. waters.com This analysis is crucial for quality control and for understanding how molecular weight influences the physical properties of the surfactant. shimadzu.com
Table 3: GPC Conditions for this compound Analysis (based on proposed USP monograph)
| Parameter | Condition | Source |
| System | Arc HPLC System | waters.com |
| Detector | Refractive Index (RI) | waters.com |
| Mobile Phase | Tetrahydrofuran (THF) | waters.com |
| Columns | Styragel™ HR 1 (100 Å, MW range: 100–5,000) and Styragel™ HR 0.5 (50 Å, MW range: 0–1,000) in series | waters.com |
| Column Temp. | 30°C | waters.com |
| Flow Rate | 0.9 mL/min | waters.com |
| Injection Vol. | 20 µL | waters.com |
Spectroscopic and Thermal Analysis
Spectroscopic and thermal methods provide insights into the molecular structure and physical state of this compound.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule, providing information about its chemical structure. researchgate.netupi.edu The FTIR spectrum of this compound displays characteristic absorption bands that confirm its molecular composition. nih.gov By analyzing the spectrum, it is possible to identify the key functional groups, such as hydroxyl (-OH), ester (C=O), and C-O groups, as well as the long aliphatic chain of the oleate (B1233923) moiety. The interaction between the hydroxyl groups of the sorbitan head and other molecules can be observed through shifts in the OH stretch band. frontiersin.org
Table 4: Key FTIR Absorption Bands for this compound Structural Analysis
| Functional Group | Wavenumber Range (cm⁻¹) | Vibration Type |
| O-H (hydroxyl) | 3600-3200 | Stretching (broad, indicates hydrogen bonding) |
| C-H (alkane) | 3000-2850 | Stretching |
| C=C (alkene) | ~3006 | =C-H Stretching |
| C=O (ester) | 1750-1735 | Stretching |
| C-O (ester/ether) | 1250-1050 | Stretching |
| C-H (alkane) | ~720 | Rocking (methylene chain) |
Differential Scanning calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of materials by measuring the difference in heat flow between a sample and a reference as a function of temperature. tudelft.nljfda-online.com For this compound, DSC provides crucial information on thermal transitions such as melting and crystallization temperatures (Tₘ and T꜀), glass transition temperature (T₉), and the enthalpy (ΔH) associated with these events. mdpi.comnih.gov A DSC thermogram plots heat flow against temperature, where transitions appear as peaks or shifts in the baseline. researchgate.net This analysis helps to characterize the physical state and thermal stability of the surfactant mixture. Modulated DSC (MDSC) can be used to separate complex and overlapping thermal events, distinguishing between reversible and non-reversible transitions. mdpi.comnih.gov
Table 5: Thermal Events in this compound Measured by DSC
| Thermal Event | Description | Typical Observation on DSC Curve |
| Glass Transition (T₉) | Transition from a rigid, glassy state to a more flexible, rubbery state. | A step-like change in the baseline of the heat flow signal. researchgate.net |
| Crystallization (T꜀) | The process of molecules organizing into a crystalline structure upon cooling. | An exothermic peak (release of heat). |
| Melting (Tₘ) | Transition from a solid crystalline state to a liquid state upon heating. | An endothermic peak (absorption of heat). |
| Enthalpy (ΔH) | The amount of heat absorbed or released during a transition. | Calculated from the area under the transition peak. tudelft.nl |
Interfacial Property Measurement Techniques
The efficacy of this compound as an emulsifier is fundamentally governed by its behavior at the interface between two immiscible phases, such as oil and water. A variety of techniques are employed to quantify these interfacial properties.
Interfacial tension (IFT) is a measure of the energy present at the interface of two immiscible liquids. Surfactants like this compound reduce this tension, facilitating the formation and stabilization of emulsions. biolinscientific.com The Wilhelmy plate and spinning drop tensiometer are two common instruments for measuring IFT.
The Wilhelmy plate method involves a thin plate, typically made of platinum, oriented perpendicularly to the interface. usp.org The force exerted on the plate by the interface is measured, from which the IFT can be calculated. usp.org This static method is also suitable for recording the change in IFT over time. usp.org
The spinning drop method is particularly suited for measuring very low to ultra-low interfacial tensions (below 10⁻² mN/m). acs.orgnih.gov In this technique, a drop of a less dense liquid is placed inside a rotating horizontal tube filled with a denser liquid. acs.org The centrifugal force elongates the drop, and at equilibrium, the shape of the drop is used to calculate the IFT. acs.org
Research by Peltonen et al. (2001) systematically investigated the interfacial properties of this compound (Span 80) at various water-oil interfaces using a du Noüy ring tensiometer, a method that also measures force at an interface. The study determined several key parameters, including the critical micelle concentration (cmc), the interfacial tension at the cmc (γcmc), the surface pressure at the cmc (πcmc), and the area per molecule at the interface (Acmc). The results demonstrated that the nature of the oil phase significantly impacts these properties. For instance, increasing the hydrocarbon chain length of the oil phase led to an increase in γcmc and cmc values, while πcmc and Acmc decreased. nih.gov The unsaturated nature of this compound's oleic acid chain gives it a larger molecular area compared to its saturated counterparts like Sorbitan Monostearate. nih.gov
| Oil Phase | CMC (mol/l) | γcmc (mN/m) | πcmc (mN/m) | Acmc (Ų/molecule) |
|---|---|---|---|---|
| Pentane | 1.1 x 10⁻⁴ | 1.5 | 49.6 | 101 |
| Hexane | 1.3 x 10⁻⁴ | 2.2 | 49.0 | 96 |
| Heptane | 1.4 x 10⁻⁴ | 2.8 | 48.5 | 94 |
| Octane | 1.6 x 10⁻⁴ | 3.5 | 47.8 | 91 |
| Nonane | 1.9 x 10⁻⁴ | 4.1 | 47.3 | 89 |
| Decane | 2.2 x 10⁻⁴ | 4.7 | 46.9 | 86 |
| Dodecane | 2.7 x 10⁻⁴ | 5.8 | 46.1 | 81 |
Data sourced from Peltonen et al. (2001). nih.gov
Surface pressure-area (π-A) isotherms are fundamental for characterizing the behavior of insoluble monolayers at an air-water or oil-water interface. biolinscientific.com This technique involves compressing a monolayer of surfactant molecules spread on a liquid subphase with mobile barriers and measuring the resulting surface pressure (the reduction in surface tension) as a function of the area available per molecule. biolinscientific.com The resulting isotherm reveals information about the phase behavior, compressibility, and stability of the monolayer.
A typical π-A isotherm shows different phases as the monolayer is compressed, such as gaseous, liquid-expanded, liquid-condensed, and solid states. biolinscientific.com For this compound, studies have been conducted using Langmuir-Blodgett apparatuses. Research has shown that at the water-air interface, unsaturated this compound has a lower collapse pressure (the pressure at which the monolayer structure breaks down) and a larger molecular area compared to its saturated equivalent, Sorbitan Monostearate. researchgate.net This is attributed to the bent conformation imparted by the double bond in the oleic acid chain. researchgate.netresearchgate.net
A 2025 study found a significant correlation between the parameters derived from π-A isotherms and the Hydrophilic-Lipophilic Balance (HLB) values for mixtures containing this compound. rsc.org This highlights the utility of π-A isotherms in experimentally estimating the HLB value, which is crucial for optimizing formulations. rsc.orgmdpi.com
| Surfactant | Collapse Pressure (mN/m) | Molecular Area (Ų/molecule) |
|---|---|---|
| Sorbitan Monolaurate (Span 20) | 27.5 | 35 |
| Sorbitan Monopalmitate (Span 40) | 32.0 | 38 |
| Sorbitan Monostearate (Span 60) | 34.5 | 40 |
| This compound (Span 80) | 30.5 | 52 |
Data sourced from Peltonen et al. (2000). researchgate.net
Dilatational interfacial rheology probes the response of an interface to expansion and compression, providing information on its viscoelastic properties. researchgate.net These properties, specifically the dilatational elastic (storage) modulus (E') and viscous (loss) modulus (E''), are crucial for understanding emulsion stability. An elastic interface can better withstand mechanical stresses that could lead to droplet coalescence.
These measurements are often performed by oscillating the area of a drop or bubble and measuring the corresponding change in interfacial tension. researchgate.net The oscillating spinning drop technique is particularly useful for systems with low interfacial tension. btsjournals.com The results are typically presented as the dilatational modulus and phase angle as a function of oscillation frequency. researchgate.net
For nonionic surfactants like this compound, the dilatational modulus generally increases with decreasing bulk concentration. mdpi.com Studies on similar surfactants show that the flexibility of the unsaturated hydrophobic group can lead to a higher dilatational modulus compared to saturated counterparts. The viscoelastic behavior of creams formulated with this compound has been investigated, showing that the double-bonded structure of the surfactant resulted in a less elastic cream compared to those made with saturated sorbitan esters. This indicates that the molecular structure of this compound directly influences the mechanical properties of the interfacial films it forms, which in turn dictates the texture and stability of the final product.
Microscopic and Scattering Techniques
Microscopy techniques are essential for visualizing the structure of emulsions and the morphology of the dispersed droplets. Phase contrast microscopy is an optical microscopy technique that converts phase shifts in light passing through a transparent specimen to brightness changes in the image. This is particularly useful for visualizing unstained samples like emulsion droplets, which may have very little contrast in standard bright-field microscopy.
The use of optical microscopy to study emulsions stabilized by this compound has been documented. In the synthesis of polylactic acid and polycaprolactone (B3415563) microspheres using an emulsification-solvent evaporation method, this compound was used as a stabilizer. researchgate.net Optical microscopy revealed the physical forms of the resulting microspheres, showing that some were spherical while others formed aggregates. researchgate.net The size of the microspheres was observed to decrease with increasing surfactant volume and stirring speed. researchgate.net
In another study, a digital microscope was used to image tetrahydrofuran-water emulsions stabilized with various sorbitan esters, including this compound. These observations were crucial in determining the conditions under which phase separation occurred, linking the molecular structure of the surfactant to its emulsifying performance. While these studies may not have exclusively used phase contrast, they demonstrate the power of direct microscopic observation in assessing droplet size, distribution, and aggregation in emulsions stabilized by this compound. researchgate.net
Dynamic Light Scattering (DLS) for Particle Size Distribution
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the particle size distribution of submicron particles in a suspension or solution. horiba.com The method is predicated on the principle of Brownian motion, where particles dispersed in a liquid move randomly. usp.org When a laser beam irradiates these particles, the intensity of the scattered light fluctuates over time. usp.org These fluctuations are directly related to the particle's diffusion coefficient; smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. usp.org The hydrodynamic diameter of the particles is then calculated from the diffusion coefficient using the Stokes-Einstein equation. horiba.comusp.org
In the context of this compound, DLS is extensively employed to characterize the droplet size distribution of emulsions it stabilizes. For instance, in the formulation of nanoemulsions, DLS is a primary tool for measuring the average droplet diameter and the polydispersity index (PDI), which indicates the breadth of the size distribution. mdpi.com The technique is sensitive enough to detect differences in droplet size in water-in-oil (w/o) emulsions, although results can be influenced by measurement conditions such as droplet concentration. researchgate.net To ensure accuracy, especially in w/o emulsions, samples are often diluted in a water-saturated medium to prevent the dissolution of water droplets during analysis. semanticscholar.org
One study on açaí-loaded nanoemulsions, which used this compound (Span 80®) as a surfactant in the oily phase, utilized DLS to determine droplet size. mdpi.com The formulations were diluted 500 times in ultrapure water before analysis with a Zetasizer® instrument, which measures the scattered light at a 173° angle. mdpi.com The results provide critical data on the physical stability and characteristics of the nanoemulsion.
Table 1: Example DLS Data for Nanoemulsions Containing this compound This table is generated based on findings for illustrative purposes.
| Formulation | This compound Concentration (in oil phase) | Average Droplet Diameter (nm) | Polydispersity Index (PDI) |
|---|---|---|---|
| NE1 | 0.3% w/v | 150.2 | 0.21 |
| NE2 | 0.3% w/v | 165.8 | 0.25 |
| NE3 | 0.3% w/v | 172.4 | 0.23 |
Scanning Electron Microscopy (SEM) for Material Structure Analysis
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to observe the surface topography and composition of a material at high magnifications. It works by scanning a focused beam of electrons over a sample's surface. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the sample's surface topography and composition. mdpi.com For the analysis of emulsions or organogels containing this compound, SEM provides direct visual evidence of the microstructure.
To study emulsions, which are typically liquid, samples often require specific preparation techniques like freeze-fracturing or freeze-drying to remove the liquid component while preserving the structure. mdpi.comresearchgate.net The dried sample is then coated with a thin layer of a conductive material, such as gold, to prevent charge buildup from the electron beam and improve signal generation. mdpi.com
SEM has been used to investigate the structure of emulsions stabilized by this compound. These investigations can reveal the shape of the emulsion droplets (e.g., spherical or polymorphous) and the arrangement of particles or surfactant layers at the oil-water interface. researchgate.netresearchgate.net In one study, SEM was used to monitor the deterioration process of an emulsion, showing how a stable honeycomb structure can collapse and fuse over time. mdpi.com Another study used SEM to visualize silica microspheres synthesized in a water-in-oil microemulsion where this compound was the surfactant; the images showed spherical particles, confirming the effectiveness of the surfactant in forming the desired morphology. researchgate.net Molecular dynamics simulations have further complemented such experimental observations by showing that this compound molecules tend to form layers parallel to solid surfaces, with the hydrocarbon tails adsorbing onto the surface. researchgate.net
Rheological Characterization Methods
Rheology is the study of the flow and deformation of matter. For materials containing this compound, such as creams, lotions, and organogels, rheological characterization is essential for understanding their texture, stability, and performance.
Oscillation Stress Sweep Tests
Oscillation stress sweep tests are a fundamental rheological method used to probe the viscoelastic structure of soft solid materials like gels and emulsions. rheologylab.com In this test, a small, oscillating stress is applied to the sample, and the resulting strain is measured. By systematically increasing the stress amplitude at a constant frequency, one can identify the linear viscoelastic region (LVER), where the material's structure is undisturbed and the storage modulus (G') and loss modulus (G'') are independent of the applied stress. tainstruments.com
The end of the LVER, often identified as the yield stress, marks the point at which the material's internal structure begins to break down and it starts to flow. netzsch.com This is a critical parameter for products that need to maintain their shape at rest but spread easily upon application. rheologylab.com For systems containing this compound, oscillation stress sweeps can reveal how the surfactant contributes to the rigidity and strength of the network structure. researchgate.netcsic.es The test can distinguish between strong and weak gels, with stronger gels exhibiting a higher yield stress. The rheological properties of oleogels based on sorbitan esters are significantly influenced by the concentration of the gelator. researchgate.netuminho.pt
Creep Recovery Tests and Viscosity Measurements
Creep recovery testing is a direct method to assess a material's viscoelastic properties. thermofisher.com The test consists of two phases: a creep phase, where a constant, low stress is applied to the sample for a set duration, and a recovery phase, where the stress is removed and the material's strain recovery is monitored. free.frresearchgate.net
The resulting deformation curve provides information on both the elastic (recoverable) and viscous (non-recoverable) components of the material's behavior. tainstruments.com For a viscoelastic material, the initial response to stress is an instantaneous elastic deformation, followed by a time-dependent viscoelastic deformation (creep). thermofisher.com Upon removal of the stress, the elastic portion of the deformation is recovered. This test is highly sensitive and can accurately determine a material's yield stress by identifying the stress below which it behaves as a solid (full recovery) and above which it flows (partial recovery). thermofisher.comnetzsch.com Studies on organogels made with sorbitan esters have used creep recovery tests to evaluate their rheological properties and confirm their viscoelastic nature. nih.gov
Viscosity measurements are also fundamental. At high concentrations, this compound can increase the viscosity of an emulsion, which enhances stability by hindering the movement and coalescence of dispersed droplets. wikipedia.org The viscosity of organogels based on sorbitan esters has been shown to increase linearly with a higher concentration of the gelling agent. nih.gov
Table 2: Illustrative Data from Creep Recovery and Viscosity Tests This table presents hypothetical data based on typical findings for organogels.
| Parameter | Organogel with 5% Sorbitan Ester | Organogel with 10% Sorbitan Ester |
|---|---|---|
| Yield Stress (from creep test) (Pa) | 15 | 45 |
| Zero-Shear Viscosity (Pa·s) | 500 | 1500 |
| Relative Strain Recovery (%) | 65 | 80 |
Application of Rheological Models (e.g., Burger, Maxwell, Cross, Herschel-Bulkley)
To quantify the flow behavior of complex fluids, experimental data from rheological tests are often fitted to mathematical models. researchgate.net For many semi-solid formulations containing this compound, which exhibit non-Newtonian, viscoplastic behavior, the Herschel-Bulkley model is particularly suitable. scielo.brnetzsch.com
The Herschel-Bulkley model is an extension of the Bingham and Power-Law models and is described by the equation: τ = τ₀ + Kγ̇ⁿ where τ is the shear stress, τ₀ is the yield stress, K is the consistency index, γ̇ is the shear rate, and n is the flow behavior index. aft.com
This model is effective because it accounts for materials that require a minimum stress to initiate flow (τ₀) and whose viscosity then changes non-linearly with the shear rate (indicated by n < 1 for shear-thinning behavior, which is common). scielo.braft.com The model has been successfully used to describe the flow curves of various emulsions and gels. researchgate.netresearchgate.net A high correlation coefficient (R² > 0.9) when fitting experimental data to the Herschel-Bulkley equation indicates that the model accurately represents the material's rheological behavior. researchgate.net Other models like the Burger or Maxwell models can be used to analyze creep recovery data to separate and quantify the elastic and viscous components of viscoelastic deformation.
Computational and Theoretical Investigations of Sorbitan Monooleate Systems
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the behavior of individual Sorbitan (B8754009) Monooleate molecules at interfaces. These simulations model the interactions between atoms over time, revealing dynamic processes such as adsorption, self-assembly, and molecular orientation at various interfaces.
MD simulations have been employed to study the adsorption of Sorbitan Monooleate (also known as SPAN 80) at various interfaces, such as the titanium dioxide (TiO2)/water interface. researchgate.netscielo.org.mx Studies show that this compound molecules spontaneously adsorb onto surfaces, a process driven by the interactions between the molecule's hydrocarbon tail and the surface. scielo.org.mxscielo.org.mx The simulations reveal that the nature of the surface significantly influences the adsorption process. researchgate.netscielo.org.mx For instance, at a squalane-water interface, all-atom MD calculations have been used to analyze the surface tension equation of state and adsorption behavior at different surfactant loadings. researchgate.net
The adsorption process is dynamic, with surfactants moving from the bulk phase to the interface. MD simulations can track this process, providing insights into the mechanisms that govern the stabilization of emulsions and dispersions. nih.govtechconnect.org These computational studies can also explore the influence of different oil phases on adsorption, showing that increasing the hydrocarbon chain length of the oil can make the adsorption process less spontaneous. researchgate.net
A key strength of MD simulations is their ability to detail the orientation and aggregation of this compound molecules at an interface. At the TiO2/water interface, simulations demonstrate that this compound molecules form distinct molecular layers parallel to the surface. researchgate.netscielo.org.mx The typical orientation involves the hydrocarbon tails attaching to the solid surface, while the more hydrophilic sorbitan head groups are directed towards the aqueous phase. scielo.org.mxscielo.org.mx
The specific atomic configuration of the surface can influence the arrangement of the adsorbed molecules. On rutile TiO2 surfaces with exposed oxygen atoms, this compound molecules have been observed to align themselves along the sites between these oxygen atoms. researchgate.netscielo.org.mxscielo.org.mx These simulations reveal the formation of aggregate structures, where the surfactant molecules self-assemble into organized layers. researchgate.net The mobility of these aggregates on the surface can be quantified by calculating diffusion coefficients, which indicate the strength of the attachment to the solid surface. scielo.org.mxscielo.org.mx Compared to other surfactants like Sodium Dodecylsulfate (SDS), this compound has been found to be more strongly attached to rutile surfaces. researchgate.netscielo.org.mx
The stability of a surfactant layer is fundamentally related to the energy required to remove a molecule from the interface, a quantity known as the desorption free energy. Computational methods, particularly umbrella sampling within MD simulations, can be used to calculate the free energy profile of a surfactant molecule as it moves from the interface into the bulk phase. nih.gov
For this compound at a squalane-water interface, extensive all-atom molecular dynamics calculations have been performed to determine desorption free energy profiles as a function of surfactant loading. researchgate.net These profiles quantify the thermodynamic barrier to desorption, providing a molecular-scale explanation for the surfactant's effectiveness in stabilizing interfaces. The free energy profile typically shows a minimum at the interface, corresponding to the most stable state for the surfactant molecule. The depth of this energy well indicates the strength of adsorption. nih.gov Calculating these profiles is computationally intensive but offers crucial data for understanding and predicting the long-term stability of emulsions and formulations containing this compound. researchgate.netkoreascience.kr
Theoretical Models for Interfacial Phenomena
Alongside computational simulations, theoretical models are essential for interpreting experimental data and understanding the collective behavior of surfactant molecules at interfaces. These models provide a framework for analyzing phenomena like the formation of mixed monolayers and the relationship between bulk concentration and surface tension.
In many practical applications, this compound is used in combination with other surfactants, such as its polyoxyethylene adducts (e.g., Tween 80), to form mixed monolayers. The interactions between the different surfactant molecules in these films are often complex and lead to non-ideal behavior. acs.org
Studies of mixed films containing this compound and other sorbitan esters have shown that these mixtures exhibit non-ideality at the air-water interface. acs.orgscilit.com This non-ideality, which refers to deviations from the properties expected of an ideal mixture, can be enhanced by factors such as high ionic strength in the aqueous subphase. acs.org A theoretical model has been proposed to explain this behavior, primarily based on the concept of molecular shape complementarity. acs.org This model suggests that the way different surfactant molecules pack together at the interface, influenced by their respective sizes and shapes, governs the thermodynamic properties of the mixed film. For instance, in mixtures of sorbitan trioleate and polyoxyethylene this compound, condensation of the film is observed at nearly equimolar compositions, a phenomenon attributable to favorable packing arrangements. acs.org
A critical test of any theoretical model or simulation is its ability to reproduce and explain experimental results. For surfactants, key experimental data include measurements of surface tension as a function of concentration and adsorption isotherms. researchgate.netgriffith.edu.au
These discrepancies highlight the challenges in accurately modeling the complex interplay of forces at an interface. bohrium.com Factors such as the choice of force field in MD simulations and the simplifying assumptions in classical adsorption models can affect the correlation with experimental data. researchgate.netgriffith.edu.au Despite these challenges, the combination of advanced simulations and theoretical models with precise experimental measurements provides a powerful, multi-faceted approach to understanding the interfacial properties of this compound. griffith.edu.aubohrium.com
Computational Approaches for Emulsion Stability Prediction
The prediction of emulsion stability is a complex task due to the multitude of interacting factors, including component properties, composition ratios, and processing parameters. Traditional experimental approaches for optimizing emulsion stability can be both time-consuming and resource-intensive. As a result, computational models have emerged as powerful tools for accelerating the development of stable nanoemulsions. These in-silico methods, particularly those leveraging artificial intelligence, can model the complex, non-linear relationships between formulation variables and emulsion stability, offering predictive insights that can guide laboratory work.
Application of Artificial Neural Networks for Nanoemulsion Stability
Artificial Neural Networks (ANNs) are a subset of machine learning models inspired by the structure and function of the human brain. They are particularly well-suited for modeling the intricate relationships within complex systems like nanoemulsions. In the context of nanoemulsions containing this compound, ANNs have been successfully employed to predict and optimize stability.
Research has demonstrated the utility of ANNs in modeling the stability of emulsified liquid membranes (ELM) where this compound (also known as Span 80) is used as the surfactant. researchgate.netresearchgate.net In these systems, the stability of the emulsion is a critical factor for their application in separation processes. researchgate.net A key challenge in implementing ELM technology is the instability of the membrane, which can be influenced by factors such as surfactant concentration, emulsification time, and stirring speed. researchgate.netresearchgate.net
One study focused on optimizing these parameters to minimize the rupture rate of an ELM formulated with this compound. researchgate.net The results indicated that a concentration of 2% w/w of this compound, an emulsification time of 3 minutes, and a stirring speed of 250 rpm yielded a highly stable emulsion with a minimal rupture rate of 0.07%. researchgate.netresearchgate.net
To further enhance the predictive capabilities for emulsion stability, an ANN model was developed to forecast the leakage of the internal phase, a direct measure of instability. researchgate.net The model was trained using experimental data and demonstrated a high degree of accuracy in its predictions. researchgate.nettandfonline.com The performance of the ANN model was evaluated using statistical coefficients, which revealed a very strong correlation between the predicted and experimental values. researchgate.netresearchgate.net The high R-values obtained during the training, validation, and testing phases underscore the model's robustness and its potential for industrial applications by improving stability and reducing the need for extensive experimental trials. researchgate.net
Another study focused on predicting the stability of petroleum emulsions using various modeling techniques, including ANNs. onepetro.org In this research, the concentration of this compound (Span 80) was one of the input parameters for the models. onepetro.org The ANN model demonstrated superior performance compared to other methods, achieving a high coefficient of determination (R²) of 0.9828, indicating a strong predictive accuracy for emulsion stability. onepetro.org
Furthermore, ANNs have been utilized to optimize the particle size of transdermal nanoemulsion systems containing this compound and an extract of Clinacanthus nutans leaves for anti-aging purposes. researchgate.net In this application, particle size is a crucial indicator of nanoemulsion stability. The study employed various learning algorithms within the ANN to determine the optimal formulation. researchgate.net The developed nanoemulsion was found to be stable during accelerated stability studies, confirming the effectiveness of the ANN as an optimization tool. researchgate.net
The predictive power of ANNs in relation to emulsion stability is further highlighted by the strong correlation between the experimental values and the values predicted by the ANN model, as illustrated in the performance data from a study on emulsified liquid membranes. mdpi.com
Interactive Data Table: Performance of ANN Model in Predicting Emulsion Stability
The following table presents the performance metrics of an Artificial Neural Network model developed to predict the stability of an emulsified liquid membrane containing this compound. The statistical coefficients (R-values) and Root Mean Square Error (RMSE) are shown for the different phases of model development. A higher R-value (closer to 1) and a lower RMSE value indicate a more accurate and reliable model. researchgate.netresearchgate.net
| Model Phase | Statistical Coefficient (R-value) | Root Mean Square Error (RMSE) |
| Training | 0.99724 | 0.0378 |
| Validation | 0.99802 | 0.0420 |
| Test | 0.99852 | 0.0509 |
| All Data | 0.99772 | 0.0406 |
Environmental Dynamics and Fate of Sorbitan Monooleate
Biodegradation Pathways and Rates in Environmental Compartments
Sorbitan (B8754009) monooleate is considered to be readily biodegradable, meaning it is unlikely to persist in the environment. nih.gov The primary pathway for its degradation is the hydrolysis of the ester bond, which breaks the molecule down into its constituent parts: sorbitan and oleic acid. These resulting substances are then further metabolized by microorganisms.
Studies have shown significant biodegradation of sorbitan monooleate in various conditions. For instance, in activated sludge, it has been observed to be readily degraded, with one study noting 90% degradation within 100 hours. nih.gov Another study using the OECD 301 C test, a method for assessing ready biodegradability, reported 62% degradation after 28 days. nih.gov For the related compound sorbitan monolaurate, a biodegradation of 54% was observed in seawater over a 28-day period. nih.gov While specific half-life data in soil, water, and sediment are not extensively documented, the available evidence strongly suggests that this compound is effectively broken down in these environmental compartments through microbial action. The rate of degradation can be influenced by environmental factors such as temperature, pH, and the microbial population present.
Interactive Data Table: Biodegradation of this compound and Related Compounds
| Compound | Test System | Degradation Rate | Duration | Reference |
| This compound | Activated Sludge | 90% | 100 hours | nih.gov |
| This compound | OECD 301 C Test | 62% | 28 days | nih.gov |
| Sorbitan Monolaurate | Seawater | 54% | 28 days | nih.gov |
Environmental Partitioning Behavior (e.g., soil, water, sediment)
The environmental partitioning of this compound is largely governed by its physicochemical properties, particularly its low water solubility and lipophilic (oil-loving) nature. scbt.com A key indicator of this is its Hydrophilic-Lipophilic Balance (HLB) value of 4.3, which signifies its preference for oil over water. btsjournals.com
Consequently, in the environment, this compound is expected to adsorb to the organic carbon fraction of soil and sediment. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a measure of this tendency. Estimated Koc values for this compound range from 1,599 to 2,423 L/kg. nih.gov These values suggest that while this compound will be sorbed to soil and sediment, it may still exhibit slight mobility. nih.gov Due to its surface-active properties, its partitioning behavior can be complex and may not be fully captured by standard QSAR models. santos.com
Interactive Data Table: Physicochemical Properties and Partitioning Behavior of this compound
| Parameter | Value | Implication for Environmental Partitioning | Reference |
| HLB Value | 4.3 | Low water solubility, preference for oily phases | btsjournals.com |
| Log Kow (estimated) | 5.89 | High potential to partition into organic matter | nih.gov |
| Koc (estimated) | 1,599 - 2,423 L/kg | Likely to adsorb to soil and sediment with slight mobility | nih.gov |
Ecotoxicological Profiling from a Fate Perspective
From a fate perspective, the ecotoxicity of this compound is considered to be low. nih.gov This is largely due to its low water solubility, which limits the exposure concentration to aquatic organisms. Generally, the toxicity of sorbitan esters is observed at concentrations above their water solubility limit. nih.gov
Acute toxicity studies have been conducted on various aquatic organisms. For the marine crustacean Acartia tonsa, the 48-hour LC50 (the concentration lethal to 50% of the test organisms) was found to be greater than 10,000 mg/L, indicating very low toxicity. nih.gov In a sediment toxicity test with the marine amphipod Corophium volutator, the 10-day LC50 was determined to be 1,141 mg/kg (dry weight), also indicating low toxicity in the sediment compartment. nih.gov For fish, a 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) has been reported as 6.5 mg/L. regulations.gov
Interactive Data Table: Ecotoxicity of this compound and Related Compounds
| Organism | Test Type | Endpoint | Value | Reference |
| Acartia tonsa (marine crustacean) | 48-hour acute | LC50 | >10,000 mg/L | nih.gov |
| Corophium volutator (marine amphipod) | 10-day sediment | LC50 | 1,141 mg/kg | nih.gov |
| Oncorhynchus mykiss (Rainbow Trout) | 96-hour acute | LC50 | 6.5 mg/L | regulations.gov |
| Pseudokirchneriella subcapitata (algae) - related compound | 72-hour | EL10 | 19.05 mg/L | santos.com |
Considerations for Sustainable Chemical Manufacturing and Use
The production and use of this compound can be considered within the framework of sustainable chemistry. A key aspect is its derivation from renewable resources: sorbitol, a sugar alcohol typically produced from the hydrogenation of glucose, and oleic acid, a fatty acid commonly sourced from vegetable oils like palm or olive oil. procurementresource.com
Efforts to improve the sustainability of its manufacturing process are ongoing. Traditional synthesis methods often require high temperatures and can produce a mixture of mono-, di-, and tri-esters, leading to by-products. frontiersin.org More recent approaches align with green chemistry principles by aiming to reduce energy consumption and waste. For example, the use of composite catalysts, such as sodium hydroxide (B78521) and high-purity phosphite, has been shown to shorten reaction times and lower reaction temperatures by 20-40°C compared to traditional methods. procurementresource.com This not only saves energy but also results in a product with fewer impurities and a lighter color, potentially reducing the need for further purification steps. btsjournals.com
Advanced Research Avenues and Future Directions
Development of Novel Synthesis Routes with Improved Selectivity
The traditional chemical synthesis of sorbitan (B8754009) monooleate, which involves the esterification of sorbitol and oleic acid, often results in a complex mixture of isomers and varying degrees of esterification, including monoesters, diesters, and triesters. researchgate.netresearchgate.net This lack of selectivity can lead to products with inconsistent performance characteristics. btsjournals.com Consequently, a significant area of research is the development of novel synthesis routes that offer greater control and improved selectivity towards the desired monoester.
One of the most promising approaches is enzymatic synthesis . The use of lipases as biocatalysts for the esterification of sorbitan with oleic acid has demonstrated the potential to produce a product with a significantly higher proportion of monoesters compared to conventional chemical methods. researchgate.net Research has shown that lipase-catalyzed esterification in a solvent-free system can achieve high conversion rates, with the resulting product containing approximately 80% monoesters, a substantial increase from the roughly 50% obtained through chemical synthesis. researchgate.net The specificity of enzymes like lipases allows for regioselective esterification, primarily at the primary hydroxyl groups of the sorbitan molecule. worktribe.com
Key Research Findings in Enzymatic Synthesis:
| Catalyst | System | Key Finding | Reference |
| Novozym 435 (Lipase) | Solvent-free | Achieved up to 95% conversion to sorbitan oleate (B1233923) with ~80% monoester content. | researchgate.net |
| Aspergillus terreus Lipase (B570770) | n-hexane | Demonstrated high conversion (96%) and regioselective synthesis of sorbitol 1(6)-monostearate, indicating potential for selective fatty acid esterification. | umich.edu |
Furthermore, improvements in traditional chemical synthesis are also being explored. This includes the optimization of catalysts and reaction conditions in the two-step process (etherification of sorbitol followed by esterification) to yield products with lighter color, lower viscosity, and better fluidity. btsjournals.com For instance, precise control over the concentration of catalysts like Z1 has been shown to be crucial for the quality of the final sorbitan monooleate product. btsjournals.com Another approach involves a one-step synthesis method using a composite catalyst of sodium hydroxide (B78521) and high-purity phosphorous acid, which can shorten reaction times and lower energy consumption. google.com
Exploration of this compound in Complex Self-Assembled Systems
This compound's amphiphilic nature, characterized by a hydrophilic sorbitan head and a lipophilic oleic acid tail, makes it an effective agent for forming and stabilizing various complex self-assembled systems. nih.govslideshare.net These structures are of great interest for applications in drug delivery, cosmetics, and food technology. nih.govresearchgate.netnbinno.com
Research is actively exploring the role of this compound in the formation of:
Nanoemulsions and Microemulsions: These are dispersions of oil and water with droplet sizes typically in the nanometer range (20-200 nm for nanoemulsions). nih.govsysrevpharm.org this compound, with its low Hydrophilic-Lipophilic Balance (HLB) value of 4.3, is particularly effective for creating stable water-in-oil (W/O) emulsions. btsjournals.comnih.gov It is often used in combination with high-HLB surfactants (like polysorbates) to fine-tune the stability and properties of oil-in-water (O/W) nanoemulsions. nbinno.comnih.gov These systems offer advantages such as enhanced solubilization of poorly soluble active ingredients and improved bioavailability. nih.govresearchgate.net
Vesicular Systems (Niosomes): Niosomes are vesicles formed by the self-assembly of non-ionic surfactants, such as sorbitan esters, in an aqueous medium. These structures are analogous to liposomes and can encapsulate both hydrophilic and lipophilic substances, making them effective carriers for drugs and other active compounds. rsc.org
Liquid Crystalline Phases: In the presence of water and oil, this compound can participate in the formation of various lyotropic liquid crystalline phases, such as lamellar, cubic, and hexagonal phases. researchgate.netresearchgate.net These ordered structures are crucial in determining the texture and stability of creams and lotions and can provide controlled release mechanisms for active ingredients. researchgate.netmdpi.com The self-assembly process is driven by weak intermolecular forces, including hydrophobic interactions and hydrogen bonding, which minimize the free energy of the system. nih.gov
The ability of these self-assembled systems to be tailored for specific applications, such as targeted drug delivery, makes this a vibrant area of ongoing research. nih.govhawaii.edu
Predictive Modeling for Rational Design of this compound-Based Formulations
The empirical, trial-and-error approach to formulation development is time-consuming and resource-intensive. nih.gov Consequently, there is a growing trend towards the use of predictive modeling and computational tools for the rational design of formulations containing this compound. These models aim to predict the behavior and performance of the surfactant in a given system, thereby accelerating the development process.
Molecular Dynamics (MD) simulations are being employed to investigate the behavior of this compound at a molecular level. researchgate.net These simulations can provide insights into:
The aggregation of this compound molecules at interfaces, such as oil-water or solid-water interfaces. researchgate.net
The conformation and orientation of the surfactant molecules, which dictates their packing and the stability of the resulting emulsion. researchgate.net
The interactions between this compound and other components in a formulation, such as active pharmaceutical ingredients (APIs). nih.govresearchgate.net
For example, MD simulations have been used to study the adsorption of this compound on titanium dioxide (rutile) surfaces, revealing how the surfactant molecules form layers and attach to the surface. researchgate.net
In addition to MD simulations, multivariate data analysis and quantitative structure-property relationship (QSPR) models are being developed. nih.govresearchgate.net These statistical models use calculated molecular descriptors to predict key formulation properties, such as the loading capacity of a drug in a lipid-based formulation. nih.gov By building databases of experimental results, researchers can create models that forecast the performance of new formulations, reducing the need for extensive experimental screening. researchgate.net The development of these in silico tools is crucial for optimizing formulations more efficiently and gaining a deeper mechanistic understanding of how they behave. nih.govresearchgate.net
Emerging Computational Approaches:
| Technique | Application for this compound Formulations | Potential Outcome | Reference |
| Molecular Dynamics (MD) Simulations | Studying molecular interactions, aggregation at interfaces, and solvation processes. | Mechanistic understanding of emulsification and drug solubilization; prediction of loading capacity. | nih.govresearchgate.netresearchgate.net |
| Computational Fluid Dynamics (CFD) | Modeling the fluid dynamics and reaction kinetics in processes like hydrodeoxygenation, which can involve surfactants. | Optimization of reactor design and operating conditions for related chemical processes. | rsc.org |
| Multivariate Data Analysis (e.g., PLS) | Predicting drug solubility and loading capacity based on molecular descriptors and experimental data. | Rapid screening and selection of optimal formulation excipients and compositions. | nih.govresearchgate.net |
Integration with Green Chemistry Principles for Enhanced Sustainability
The chemical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. unirioja.esjotse.org The production and use of this compound are being re-evaluated through this lens, with a focus on enhancing sustainability throughout its lifecycle. slideshare.netnbinno.com
Key areas of integration include:
Use of Renewable Feedstocks: this compound is inherently aligned with green chemistry principles as it is derived from renewable vegetable sources. procurementresource.com Sorbitol is typically produced from the hydrogenation of glucose from corn starch, and oleic acid is derived from the hydrolysis of vegetable oils like palm or olive oil. procurementresource.com The focus on bio-based ingredients is a significant driver in its market appeal. procurementresource.com
Greener Synthesis Routes: As discussed in section 9.1, enzyme-catalyzed synthesis presents a greener alternative to traditional chemical methods. researchgate.netumich.edu Enzymatic processes often occur under milder reaction conditions (lower temperature and pressure), reduce the formation of by-products, and avoid the use of harsh acid or alkali catalysts, thus preventing waste and improving energy efficiency. umich.eduunirioja.es
Energy Efficiency and Waste Prevention: Research into optimizing synthesis, such as the one-step method, aims to reduce reaction times and lower reaction temperatures, thereby saving energy. google.com The development of processes that yield products with lighter colors without the need for subsequent bleaching steps also contributes to waste prevention and cost reduction. google.comgoogle.com
Biodegradability: this compound is recognized for its biodegradability, which is a crucial attribute for ingredients used in widespread applications like cosmetics, food, and detergents. slideshare.netnbinno.com This property ensures that the surfactant does not persist in the environment, aligning with the green chemistry principle of designing for degradation. unirioja.es
The continuous effort to integrate these principles not only enhances the environmental profile of this compound but also meets the growing consumer and regulatory demand for sustainable products. procurementresource.comunnes.ac.id
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Sorbitan Monooleate in laboratory settings?
- Methodological Answer : SMO requires strict safety measures due to its incompatibility with strong oxidizing agents and potential toxicity under thermal decomposition. Researchers should:
- Use chemical-resistant gloves (nitrile or neoprene), goggles, and protective clothing .
- Store SMO in airtight glass containers away from light at room temperature (preferably below 25°C) .
- Avoid generating dust or vapors and ensure fume hoods are used during handling .
Q. How can researchers verify the purity and structural integrity of this compound before experimentation?
- Methodological Answer :
- Spectroscopic Analysis : Use FT-IR to confirm ester carbonyl peaks (~1740 cm⁻¹) and hydroxyl groups from sorbitan (~3400 cm⁻¹) .
- Chromatography : HPLC with a C18 column can detect impurities like residual oleic acid or sorbitol derivatives .
- Physical Properties : Cross-check density (1.068 g/cm³) and refractive index (1.48 n/D) against literature .
Advanced Research Questions
Q. How does the molecular structure of SMO influence its emulsifying efficiency in oil-water systems?
- Methodological Answer :
- Polar-Nonpolar Balance : The hydrophobic oleate chain (C18:1) and hydrophilic sorbitan headgroup enable SMO to stabilize emulsions. Computational modeling (e.g., molecular dynamics simulations) can quantify interfacial tension reduction .
- Experimental Validation : Conduct phase inversion temperature (PIT) studies to optimize HLB values. For example, SMO (HLB ~4.3) pairs with high-HLB surfactants (e.g., Polysorbate 80, HLB ~15) to stabilize emulsions .
Q. What experimental design strategies resolve contradictions in viscosity-spreadability relationships for SMO-based formulations?
- Methodological Answer :
- Factorial Design : A quadratic mixture model (e.g., Design Expert®) can optimize SMO and Polysorbate 80 ratios. ANOVA analysis (Table III ) shows SMO’s minimal impact on viscosity (coefficient: 0.2) but significant spreadability enhancement (coefficient: 1.8).
- Mechanistic Insight : At high SMO concentrations (>5%), anti-agglomeration effects reduce viscosity, requiring rheological profiling (e.g., shear-thinning tests) .
Q. How can researchers assess SMO’s reactivity with incompatible substances in complex formulations?
- Methodological Answer :
- Compatibility Screening : Use differential scanning calorimetry (DSC) to detect exothermic reactions with strong oxidizers (e.g., peroxides).
- In Situ Monitoring : FT-IR or Raman spectroscopy during accelerated stability studies (40°C/75% RH) identifies degradation products like oxidized oleic acid .
Research Question Formulation
Q. How to structure a PICOT-compliant research question for SMO’s role in drug delivery systems?
- Methodological Answer :
- Population : Nanoparticle formulations (e.g., liposomes).
- Intervention : SMO concentration (0.1–5% w/v).
- Comparison : SMO vs. Span 20 (HLB 8.6).
- Outcome : Particle size (dynamic light scattering) and encapsulation efficiency (HPLC).
- Time : Stability over 28 days .
Data Management and Validation
Q. What strategies mitigate discrepancies in SMO’s reported physicochemical properties?
- Methodological Answer :
- Source Prioritization : Use peer-reviewed journals (e.g., Journal of Colloid and Interface Science) over vendor SDS sheets.
- Cross-Validation : Compare data from NITE (Japan) and RTECS databases for toxicity profiles .
Experimental Optimization
Q. How to design a DOE for optimizing SMO’s emulsification efficiency in topical creams?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
